Home > Products > Screening Compounds P75351 > 8-iodo-7H-purine
8-iodo-7H-purine - 28128-18-9

8-iodo-7H-purine

Catalog Number: EVT-13163885
CAS Number: 28128-18-9
Molecular Formula: C5H3IN4
Molecular Weight: 246.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Iodo-7H-purine is a halogenated purine derivative that exhibits significant biological activity. Purines are essential components of nucleic acids and play critical roles in various biochemical processes. The introduction of iodine in the 8-position of the purine structure can enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry.

Source

8-Iodo-7H-purine can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is derived from purine, a naturally occurring compound found in nucleic acids.

Classification

8-Iodo-7H-purine is classified as a halogenated purine. It falls under the broader category of nucleobases, which are the building blocks of nucleotides in DNA and RNA.

Synthesis Analysis

Methods

The synthesis of 8-iodo-7H-purine can be achieved through several methods, including:

  1. Halogenation of Purine Derivatives: This method involves the introduction of iodine into the purine structure through electrophilic substitution reactions.
  2. Use of Iodinating Agents: Common iodinating agents such as iodine monochloride or N-iodosuccinimide can be employed to selectively iodinate the purine ring at the 8-position.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. For example, reactions are often conducted in polar aprotic solvents to facilitate the iodination process while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular formula for 8-iodo-7H-purine is C5H4N4IC_5H_4N_4I. The structure features a fused bicyclic system consisting of an imidazole and a pyrimidine ring, with an iodine atom substituting at the 8-position.

Data

  • Molecular Weight: 232.01 g/mol
  • Melting Point: Exact melting point data may vary based on purity but typically exceeds 300°C.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks observed in NMR spectra can provide insights into the compound's structural integrity and confirm successful iodination.
Chemical Reactions Analysis

Reactions

8-Iodo-7H-purine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for the formation of new derivatives.
  2. Condensation Reactions: It can react with other nucleophiles to form more complex structures relevant in drug design.

Technical Details

The reactivity of 8-iodo-7H-purine is influenced by its electron-withdrawing iodine atom, which can stabilize charged intermediates during nucleophilic attacks.

Mechanism of Action

Process

The biological activity of 8-iodo-7H-purine often relates to its role as an inhibitor or modulator in biochemical pathways involving nucleotides. For instance, it may interfere with enzyme activity that relies on purine metabolism.

Data

Research indicates that halogenated purines can exhibit altered binding affinities to enzymes involved in nucleotide synthesis, potentially leading to therapeutic applications in cancer treatment or antiviral therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to light yellow crystalline solids.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the iodine atom.
Applications

Scientific Uses

8-Iodo-7H-purine has several applications in scientific research and medicinal chemistry:

  1. Antiviral Research: It has been investigated for its potential as an antiviral agent due to its ability to inhibit viral replication.
  2. Cancer Therapy: Its structural similarity to natural purines allows it to act as a substrate analog for enzymes involved in nucleotide metabolism, making it a candidate for cancer treatment strategies.
  3. Biochemical Studies: Used as a tool compound to study purine metabolism and related pathways in various biological systems.
Synthetic Methodologies for 8-Iodo-7H-Purine Derivatives

Convergent Synthesis Routes for Halogenated Purine Analogues

Convergent synthetic strategies enable efficient assembly of 8-iodo-7H-purine scaffolds by coupling pre-functionalized heterocyclic components. A prominent approach involves the synthesis of 8-aza-7-deazapurine intermediates, where pyrazolo[3,4-d]pyrimidine cores serve as purine analogs. For example, 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes regioselective iodination at the C7 position using iodine or iodine monochloride, yielding precursors for subsequent glycosylation or cross-coupling reactions [8]. This method capitalizes on the electron-deficient nature of the pyrazolopyrimidine system, facilitating electrophilic halogenation.

Phosphoramidite chemistry is critical for oligonucleotide incorporation. Protected 8-aza-7-deaza-2′-deoxyisoguanosine derivatives are converted to phosphoramidites, enabling solid-phase synthesis of oligonucleotides containing halogenated purine analogs. The 7-iodo derivatives significantly enhance duplex stability in both parallel (ps) and antiparallel (aps) DNA configurations due to optimal halogen groove interactions [1]. Table 1 compares stability impacts of halogen substituents:

Table 1: Thermal Stability of Oligonucleotide Duplexes Containing 7-Substituted 8-Aza-7-Deazapurines

Purine DerivativeΔTm (°C) in aps DNAΔTm (°C) in ps DNA
7-H-8-aza-7-deazaisoguanosineBaselineBaseline
7-Iodo-8-aza-7-deazaisoguanosine+5.2+7.8
7-Bromo-8-aza-7-deazaisoguanosine+4.7+6.9

Intramolecular Cyclization Strategies for 7H-Purine Scaffolds

Halocyclization of alkenyl-purine precursors provides direct access to iodinated fused-ring systems. Hypervalent iodine (HVI) reagents mediate intramolecular alkene functionalization, forming halogenated bicycles with high regiocontrol. For instance, 6-allylthiopurines undergo iodocyclization using iodine or N-iodosuccinimide (NIS), yielding 7-iodomethyl-7,8-dihydrothiazolo[2,3-i]purines [3]. The reaction proceeds via iodonium ion formation, followed by nucleophilic attack by the thioether sulfur, constructing the thiazolopurine scaffold in a single step.

Mechanistic studies reveal that HVI reagents like (diacetoxyiodo)benzene (PIDA) activate alkenes toward exo or endo cyclization pathways. In fluorocyclization analogs, unsaturated amines form β-fluorinated piperidines via aziridinium intermediates when treated with PhI(OPiv)₂/HF·pyridine [5]. Though not directly purine-based, this demonstrates the versatility of HVI-mediated cyclizations for synthesizing complex iodinated heterocycles.

Optimization of Iodoquinoline-Based Precursor Functionalization

Quinoline frameworks serve as privileged precursors for purine ring construction. Halogenated quinolines undergo regioselective displacement at C2 or C4 positions with amine nucleophiles, enabling annulation to purine systems. Optimization focuses on solvent selection, temperature control, and catalyst use to prevent polyhalogenation. For example, 2,4-dichloroquinoline reacts with methylamine selectively at C4, and the C2 chloride subsequently displaces with glycine ethyl ester to form quinazoline intermediates convertible to purines .

Bulky 7-iodo substituents in 8-aza-7-deazapurine derivatives are accommodated within DNA grooves without steric clashes. The halogen’s size and polarizability enhance stacking interactions in ps-DNA duplexes, particularly in 5′-overhang configurations [1]. Table 2 summarizes key precursors:

Table 2: Halogenated Heterocyclic Precursors for 8-Iodo-7H-Purine Synthesis

PrecursorKey ReactionTarget Compound
7-Iodo-1H-pyrazolo[3,4-d]pyrimidineGlycosylationN⁹- or N⁸-ribosylated derivatives
6-AllylthiopurineIodocyclizationThiazolo[2,3-i]purine
1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(but-2-yn-1-yl)-xanthineHalogenation (Cl, I)8-Halogenated xanthine intermediates

Regioselective Iodination Techniques in Purine Chemistry

Regioselectivity in purine iodination is governed by pH, temperature, and electronic directing groups. Electrophilic iodination at C8 requires protection of N9 to prevent competing N7/N9 adduct formation. Using NIS in DMF at 0°C, 7H-purines iodinate exclusively at C8 due to the electron-rich character of this position [7] [8]. Conversely, 8-aza-7-deazapurines exhibit enhanced reactivity at C7, where the pyrazole nitrogen directs electrophiles to the adjacent carbon.

Radioiodination (¹²³I, ¹²⁵I, ¹³¹I) employs isotopic exchange or destannylation. For instance, tributylstannyl precursors react with Na[¹²³I] in the presence of chloramine-T, yielding 8-[¹²³I]iodo-7H-purines for SPECT imaging [6]. Key parameters include:

  • Precursor design: Arylstannanes require ortho-stabilization for rapid exchange
  • Oxidant selection: Peracetic acid > chloramine-T for high specific activity
  • Reaction time: < 5 minutes prevents radiolysis side products

Table 3: Isotopes for Radioiodinated Purine Applications

IsotopeHalf-lifeDecay ModePrimary Application
¹²³I13.2 hoursElectron capture (EC)SPECT imaging
¹²⁵I59.4 daysECPreclinical studies
¹³¹I8.02 daysβ⁻ emissionRadiotherapy (thyroid cancers)

Properties

CAS Number

28128-18-9

Product Name

8-iodo-7H-purine

IUPAC Name

8-iodo-7H-purine

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

InChI

InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)

InChI Key

RDNNQPYPXUYANO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.